
3-Maleimidopropionic acid
Overview
Description
3-Maleimidopropionic acid (3-MPA, CAS 7423-55-4) is a heterobifunctional crosslinker featuring a maleimide group and a terminal carboxylic acid. The maleimide reacts selectively with thiol (-SH) groups under mild conditions (pH 6.5–7.5) to form stable thioether bonds, while the carboxylic acid can be activated (e.g., via EDC or HATU) to conjugate with primary amines (-NH₂) at pH 7–9 . This dual functionality enables precise bioconjugation in applications such as antibody-drug conjugates (ADCs), peptide-protein coupling, and fluorescence labeling .
Preparation Methods
Classical Synthesis via Cyclocondensation of Maleic Anhydride and β-Alanine
The most widely reported method involves the reaction of maleic anhydride with β-alanine in acetic acid. The process proceeds through a two-step mechanism:
- Nucleophilic Attack : β-Alanine’s primary amine attacks maleic anhydride’s electrophilic carbonyl carbon, forming an intermediate maleamic acid.
- Cyclodehydration : Intramolecular cyclization eliminates water, yielding the maleimide ring.
Reaction Conditions and Optimization
- Reactants : Maleic anhydride (1.0 equiv) and β-alanine (1.05 equiv) dissolved in glacial acetic acid (10 mL/g β-alanine).
- Temperature : Initial stirring at 25°C for 3 hours, followed by heating to 115°C for 12 hours to drive cyclodehydration.
- Workup : Post-reaction, excess acetic acid is removed under reduced pressure. The crude product is washed with toluene (3 × 30 mL) to eliminate unreacted β-alanine and acetic acid residues.
Purification : Flash chromatography using a silica gel column with dichloromethane/ethyl acetate (9:1) achieves ≥95% purity. Alternative protocols employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and trifluoroacetic acid (TFA)-modified eluents for analytical-grade material.
Yield : 68–72% (isolated as a white solid).
Isotopic Labeling for Pharmacokinetic Studies
Carbon-14 labeled 3-maleimidopropionic acid is synthesized for tracking biodistribution in preclinical studies. A modified route uses [1,4-14C]maleic acid and β-alanine under reflux conditions:
Key Modifications
- Isotope Introduction : [1,4-14C]maleic acid replaces maleic anhydride to ensure uniform labeling across the maleimide ring.
- Reaction Setup : Heating at 110°C in acetic acid for 8 hours under nitrogen atmosphere to prevent radiolytic degradation.
- Purification : Radiolabeled product is isolated via preparative TLC (silica gel GF254, ethyl acetate/hexane 1:1) with a radiochemical purity of ≥98%.
Yield : 55 mCi from 100 mCi K14CN (55% radiochemical yield).
Industrial-Scale Synthesis and Process Optimization
Large-scale production emphasizes cost efficiency and reduced purification steps:
Batch Process Improvements
- Solvent System : Substitution of acetic acid with a 1:1 mixture of toluene and dimethylformamide (DMF) reduces corrosion risks and facilitates azeotropic water removal.
- Catalysis : Addition of p-toluenesulfonic acid (0.1 equiv) accelerates cyclodehydration, shortening reaction time to 6 hours at 100°C.
- Crystallization : Crude product is recrystallized from hot ethanol/water (4:1), yielding 80–85% pure material without chromatography.
Comparative Analysis of Synthetic Methods
Key Observations :
- The classical method balances yield and purity but requires chromatographic purification, limiting scalability.
- Isotopic labeling achieves high radiochemical purity but involves specialized handling and lower yields.
- Industrial-scale synthesis prioritizes cost and throughput over absolute purity, making it suitable for non-pharmaceutical applications.
Physicochemical Properties and Characterization
This compound’s properties are critical for downstream applications:
Structural Confirmation :
Chemical Reactions Analysis
Thiol-Maleimide Conjugation
The maleimide group undergoes Michael addition with sulfhydryl (-SH) groups to form stable thioether bonds. This reaction dominates at pH 6.5–7.5 and shows high chemoselectivity for thiols over amines in this range .
Key findings :
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Reaction kinetics : Complete thiol conjugation with 3-MPA derivatives occurs within 2 hours under standard conditions (25°C, pH 7.0) .
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Solvent effects : Reactions in acetonitrile show significantly slower kinetics (48 hours for completion) compared to aqueous buffers .
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pH sensitivity : Above pH 7.5, maleimide groups react nonspecifically with amines, necessitating strict pH control .
Table 1: Thiol-Maleimide Reaction Parameters
Parameter | Optimal Range | Observed Outcome | Source |
---|---|---|---|
pH | 6.5–7.5 | >95% thiol conversion | |
Temperature | 20–25°C | Complete reaction in ≤2 hours | |
Solvent | Aqueous buffer | Faster kinetics vs. organic |
NHS Ester-Amine Coupling
The carboxylic acid group is typically activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (-NH₂):
Reaction mechanism :
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NHS ester formation via carbodiimide chemistry
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Nucleophilic attack by amine to form stable amide bond
Critical data :
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Hydrolysis stability : NHS ester half-life of 4–5 hours in aqueous buffers (pH 7.4, 25°C)
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Solvent compatibility : Requires anhydrous conditions during activation; DMAC improves stability
Table 2: Comparative Reactivity of Functional Groups
Functional Group | Reaction Partner | Bond Formed | pH Range | Rate Constant (k) |
---|---|---|---|---|
Maleimide | Thiol | Thioether | 6.5–7.5 | 10³–10⁴ M⁻¹s⁻¹ |
NHS Ester | Amine | Amide | 7.0–9.0 | 10²–10³ M⁻¹s⁻¹ |
Competing Reactions and Side Products
Research identifies two major competing pathways:
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Maleimide ring hydrolysis :
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Amine-maleimide adducts :
Reaction Optimization Strategies
From electrochemical studies :
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Solvent selection :
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Use DMAC for NHS ester activation (reduces hydrolysis by 40%)
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Avoid DMSO (accelerates maleimide degradation)
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-
Temperature control :
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Maintain ≤25°C during conjugation
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Higher temperatures (37°C) increase hydrolysis rates 3-fold
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Additive effects :
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1–5% Tween-20 improves protein solubility without affecting kinetics
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EDTA (1–5 mM) prevents metal-catalyzed oxidation of thiols
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Scientific Research Applications
3-Maleimidopropionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Maleimidopropionic acid involves its reactivity with thiol groups and primary amine groups. The maleimide group forms covalent bonds with thiol groups, while the terminal carboxylic acid forms stable amide bonds with primary amine groups in the presence of activators . This dual reactivity allows the compound to modify biomolecules and facilitate various biochemical processes.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₇H₇NO₄
- Molecular Weight : 169.13 g/mol
- Solubility: Slightly soluble in water; soluble in DMSO, methanol, DMF .
- Melting Point : 103–112°C .
- Applications : Aptamer-drug conjugates , protein labeling , peptide synthesis , and hapten-carrier coupling .
Structural and Functional Differences
3-Maleimidopropionic Acid (3-MPA)
- Structure : Maleimide + carboxylic acid.
- Reactivity :
- Maleimide: Thiol-specific (pH 6.5–7.5).
- Carboxylic Acid: Requires activation (EDC/HATU) for amine conjugation.
- Advantages : Cost-effective, flexible for stepwise conjugation.
- Limitations : Requires two-step process for amine coupling.
3-MPA N-Hydroxysuccinimide Ester (NHS Ester, BMPS)
- Structure : Maleimide + NHS-activated ester (CAS 55750-62-4).
- Reactivity :
- Solubility : Soluble in DMF, DMSO; less water-soluble than 3-MPA .
- Applications : Maleimide-activated carrier proteins (e.g., KLH for antibody production) .
- Advantages : Streamlines amine coupling; faster reaction kinetics.
- Limitations : Moisture-sensitive; shorter shelf life .
Azide-PEG₄-Maleimide
- Structure : Maleimide + PEG₄ spacer + azide group.
- Reactivity :
- Maleimide: Thiol-specific.
- Azide: Compatible with click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition).
- Solubility : Enhanced water solubility due to PEG spacer .
- Applications : Multi-step conjugations (e.g., imaging probes, biotinylation).
- Advantages : Reduces steric hindrance; improves solubility.
- Limitations : Requires specialized protocols for azide handling .
Comparative Data Table
Reaction Efficiency and Selectivity
- 3-MPA : Demonstrated 60% yield in aptamer-paclitaxel conjugation and 50% yield in exendin-4 peptide coupling .
- 3-MPA NHS Ester : Enables >80 maleimide groups per KLH molecule for hapten coupling .
- Azide-PEG₄-Maleimide : Facilitates efficient thiol-maleimide reactions followed by azide-alkyne click chemistry .
Practical Considerations
Cost: 3-MPA is more economical (~$330/g) compared to NHS esters (\sim$464/g) .
Workflow :
- 3-MPA requires sequential activation and conjugation steps.
- NHS esters enable one-step amine coupling, reducing handling time .
Solubility : PEGylated derivatives (e.g., Azide-PEG₄-Maleimide) improve solubility in aqueous systems .
Biological Activity
3-Maleimidopropionic acid (MPA) is a thiol-reactive compound widely used in bioconjugation applications, particularly in the development of therapeutic agents and drug delivery systems. This article explores the biological activity of MPA, focusing on its applications in cancer therapy, drug delivery, and antimicrobial activity. The findings are supported by case studies and research data.
This compound is characterized by its maleimide functional group, which can form stable covalent bonds with thiol groups present in proteins and peptides. This property is crucial for creating conjugates that enhance the pharmacokinetics and therapeutic efficacy of various drugs.
- Covalent Bond Formation : MPA reacts with cysteine residues in proteins, forming a thiosuccinimide bond that stabilizes the conjugate in physiological conditions. This reaction is particularly useful for extending the half-life of therapeutic peptides by conjugating them to serum albumin, which has a prolonged circulation time in vivo.
Applications in Cancer Therapy
Recent studies have highlighted the potential of MPA in developing novel anti-cancer therapies. One such study investigated an albumin-conjugated peptide modified with MPA (F56-CM) aimed at enhancing anti-tumor activity.
- Case Study: F56-CM Peptide :
- Objective : To evaluate the anti-tumor effects of F56-CM compared to its unconjugated counterpart (F56).
- Methodology : The study utilized in vitro assays and in vivo models using nude mice xenografted with gastric and colon cancer cells.
- Results : F56-CM exhibited a significantly extended half-life from 0.425 hours to approximately 6.967 hours post-injection. The inhibition rates for tumor growth were markedly higher with F56-CM (78.9%) compared to F56 (62.1%) when administered daily. Additionally, F56-CM demonstrated superior efficacy in inhibiting lung metastasis .
Treatment | Tumor Inhibition Rate (%) | Administration Frequency |
---|---|---|
F56 | 62.1 | Daily |
F56-CM | 78.9 | Daily |
F56 | 43.8 | Every four days |
F56-CM | 63.1 | Every four days |
Drug Delivery Systems
MPA has also been utilized to enhance drug delivery systems through its ability to form stable conjugates with various therapeutics.
- Polyethylenimine-Doxorubicin Conjugates :
- Research Findings : A comparative study analyzed different conjugates of doxorubicin linked via MPA to polyethylenimine (PEI). The PEI-MPH-DOX conjugate showed superior antiproliferative activity against human breast cancer cells due to efficient cellular uptake and nuclear localization of doxorubicin compared to other conjugates .
Antimicrobial Activity
The application of MPA extends beyond oncology; it has been investigated for its potential antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the primary applications of 3-MPA in protein modification, and how does its reactivity profile influence experimental design?
- 3-MPA is a heterobifunctional crosslinker that reacts selectively with thiol (-SH) groups (e.g., cysteine residues) and amines (-NH2). Its maleimide group targets thiols under neutral to slightly basic conditions (pH 6.5–7.5), while the carboxylate can be activated for amine coupling via NHS esters or carbodiimide chemistry. This dual reactivity enables sequential conjugation, such as linking antibodies to fluorescent probes or immobilizing peptides onto carriers .
- Methodological Tip : For thiol conjugation, reduce disulfide bonds in proteins (e.g., using TCEP or DTT) before adding 3-MPA to ensure accessibility. For amine coupling, activate the carboxyl group with EDC/NHS in anhydrous DMF or DMSO .
Q. How should 3-MPA be stored to maintain stability, and what solvent systems are optimal for its use?
- 3-MPA is hygroscopic and prone to hydrolysis. Store desiccated at 2–8°C for short-term use or -20°C for long-term stability. It is partially soluble in water but fully soluble in polar aprotic solvents like DMF, DMSO, or methanol. Pre-dissolve in DMF (10–20 mM) before adding to aqueous buffers to avoid precipitation .
Q. What analytical techniques are recommended to confirm successful conjugation of 3-MPA to biomolecules?
- Use MALDI-TOF mass spectrometry to detect mass shifts corresponding to 3-MPA adducts (Δm/z +169.13 Da). For example, in , a mass shift from 4289.0 to 4983.0 Da confirmed exendin-4 conjugation. HPLC with UV detection (λ = 280–300 nm for maleimide) or SDS-PAGE (for protein size changes) are complementary methods .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize maleimide hydrolysis or side reactions during 3-MPA-mediated conjugation?
- Maleimide hydrolysis accelerates at alkaline pH (>8.0). Conduct reactions at pH 6.5–7.0 and 4°C to slow hydrolysis. Use a 1.2–2x molar excess of 3-MPA over thiols and monitor reaction progress via Ellman’s assay (free thiol quantification). For amine coupling, avoid prolonged activation (>30 min) to prevent NHS ester degradation .
- Case Study : In , PyBOP (a coupling reagent) and DIPEA (base) in DMF enabled efficient conjugation of 3-MPA to MEB-NH2 with 70% yield, minimizing side reactions .
Q. What strategies are effective for incorporating 3-MPA into drug delivery systems, such as PEGylated nanoparticles or PROTACs?
- 3-MPA’s carboxyl group allows functionalization of polymers (e.g., PEG) or nanoparticles. For example, describes PEG functionalization via maleimide-thiol "click" chemistry to create β-lactamase-responsive biomaterials. In PROTACs, 3-MPA can link E3 ligase ligands to target-binding motifs, requiring precise stoichiometry (1:1:1 ratio) to maintain ternary complex activity .
- Data Insight : Derivatives like 3-maleimidopropionic acid hydrazonium trifluoroacetic acid (3-MAH) enhance stability in aqueous formulations for drug conjugates .
Q. How can 3-MPA be utilized in epitope mapping studies, and what challenges arise in generating immunogenic peptide-carrier complexes?
- 3-MPA-activated peptides (via NHS esters) are conjugated to carrier proteins like KLH for immunization. highlights maleimide-KLH with ~80 maleimide groups per molecule, enabling high-density peptide display. Challenges include avoiding over-modification (which may obscure epitopes) and ensuring disulfide-free peptide design (to prevent cross-reactivity) .
- Protocol : Activate peptide N-termini with 3-MPA NHS ester (1:5 molar ratio) in DMF, then mix with KLH in PBS (pH 7.4) for 2 hours at 4°C. Purify via size-exclusion chromatography .
Q. Safety and Troubleshooting
Q. What safety precautions are critical when handling 3-MPA, and how should accidental exposure be managed?
- 3-MPA is irritant to eyes and skin. Wear nitrile gloves, lab coats, and goggles. In case of eye contact, rinse with water for 15+ minutes (S26). Use dry powder or CO2 extinguishers for fires, as water may spread flames (S36) .
Q. Why might 3-MPA-conjugated products exhibit unexpected aggregation, and how can this be resolved?
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPJBLLJJNPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341526 | |
Record name | 3-Maleimidopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-55-4 | |
Record name | 3-Maleimidopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Maleimidopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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